2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one
Description
2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one is a complex organic compound with a unique structure that combines a bromophenyl group, a diazepane ring, and a cyclopropanecarbonyl moiety
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN2O2/c1-19(2,15-6-8-16(20)9-7-15)18(24)22-11-3-10-21(12-13-22)17(23)14-4-5-14/h6-9,14H,3-5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTWMVIUMKNMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(=O)N2CCCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one typically involves multiple steps One common approach is to start with the bromination of a phenyl ring to introduce the bromophenyl group This is followed by the formation of the diazepane ring through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to specific sites, while the diazepane ring may enhance the compound’s stability and bioavailability. The cyclopropanecarbonyl moiety can influence the compound’s reactivity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the diazepane and cyclopropanecarbonyl moieties.
4-Bromophenyl 4-bromobenzoate: Contains two bromophenyl groups but differs in its overall structure and properties.
4-[(4-Bromophenyl)ethynyl]pyridine: Features a bromophenyl group and an ethynyl linkage, making it structurally distinct.
Uniqueness
2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
